molecular formula C10H16N4O2 B11797539 1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11797539
M. Wt: 224.26 g/mol
InChI Key: SWKWKRBINKGFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that features a pyrrolidine ring, a triazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques .

Mechanism of Action

The mechanism of action of 1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . The carboxylic acid group can form ionic bonds with positively charged residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylpropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H16N4O2/c1-8(13-4-2-3-5-13)6-14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16)

InChI Key

SWKWKRBINKGFDO-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(N=N1)C(=O)O)N2CCCC2

Origin of Product

United States

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